2-(4-Fluorophenyl)-5-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde
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Overview
Description
2-(4-Fluorophenyl)-5-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core structure. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of the fluorophenyl group and the pyrazine ring contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-5-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-fluorobenzaldehyde with a suitable pyrazole derivative under acidic or basic conditions, followed by cyclization to form the pyrazolo[1,5-a]pyrazine ring system. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like phosphorus oxychloride (POCl3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-5-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom on the phenyl ring.
Major Products Formed
Oxidation: 2-(4-Fluorophenyl)-5-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carboxylic acid.
Reduction: 2-(4-Fluorophenyl)-5-methyl-4-hydroxy-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Fluorophenyl)-5-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-5-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to a modulation of biological pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole core but differ in the substitution pattern and ring fusion.
5-(4-Fluorophenyl)pyridine-3-carboxylic acid: This compound has a similar fluorophenyl group but a different core structure.
Pyrazolo[3,4-b]pyridines: These compounds have a different ring fusion pattern compared to pyrazolo[1,5-a]pyrazines.
Uniqueness
2-(4-Fluorophenyl)-5-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde is unique due to its specific substitution pattern and the presence of both a fluorophenyl group and a pyrazolo[1,5-a]pyrazine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C14H10FN3O2 |
---|---|
Molecular Weight |
271.25 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-5-methyl-4-oxopyrazolo[1,5-a]pyrazine-3-carbaldehyde |
InChI |
InChI=1S/C14H10FN3O2/c1-17-6-7-18-13(14(17)20)11(8-19)12(16-18)9-2-4-10(15)5-3-9/h2-8H,1H3 |
InChI Key |
TWCKILKDLOVUIQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN2C(=C(C(=N2)C3=CC=C(C=C3)F)C=O)C1=O |
Origin of Product |
United States |
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